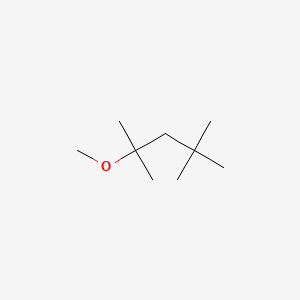

2-Methoxy-2,4,4-trimethylpentane

Descripción general

Descripción

2-Methoxy-2,4,4-trimethylpentane is an organic compound with the molecular formula C9H20OThis compound is a branched ether and is used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxy-2,4,4-trimethylpentane can be synthesized through the etherification of diisobutylene with methanol. This reaction typically requires an acidic catalyst, such as sulfuric acid or an ion-exchange resin, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-2,4,4-trimethylpentane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols and ketones.

Reduction: It can be reduced to form hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of alcohols and ketones.

Reduction: Formation of alkanes.

Substitution: Formation of various ethers and esters.

Aplicaciones Científicas De Investigación

Fuel Additive

One of the primary applications of 2-methoxy-2,4,4-trimethylpentane is as a fuel additive . Its high octane number makes it suitable for blending with gasoline to enhance performance and reduce emissions.

| Property | Value |

|---|---|

| Octane Rating | 115 |

| Boiling Point | 106 °C |

| Density | 0.785 g/cm³ |

Case Study : A study conducted on the impact of various oxygenates in gasoline revealed that blends containing this compound exhibited improved combustion efficiency and reduced particulate matter emissions compared to traditional gasoline blends .

Solvent in Organic Synthesis

Due to its polar aprotic nature, this compound serves as an effective solvent in organic reactions. It can dissolve a wide range of organic compounds without participating in chemical reactions.

- Applications :

- Used in nucleophilic substitution reactions.

- Acts as a medium for polymerization processes.

Data Table: Solvent Properties

| Property | Value |

|---|---|

| Dielectric Constant | 7.5 |

| Viscosity | 0.45 mPa·s |

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the production of other chemicals and pharmaceuticals. Its stability and reactivity make it a valuable building block in synthetic organic chemistry.

- Applications :

- Precursor for the synthesis of agrochemicals.

- Intermediate in the production of specialty chemicals.

Environmental Applications

Research indicates that this compound can be used in environmental applications such as remediation processes due to its ability to solubilize hydrophobic contaminants.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-2,4,4-trimethylpentane involves its interaction with various molecular targets and pathways. As an ether, it can participate in hydrogen bonding and van der Waals interactions, influencing the solubility and reactivity of other compounds. Its branched structure also affects its physical properties, such as boiling point and viscosity .

Comparación Con Compuestos Similares

Similar Compounds

2,2,4-Trimethylpentane (Isooctane): An isomer of octane used as a standard in the octane rating scale.

Methyl tert-butyl ether (MTBE): Another ether used as a gasoline additive to increase octane and reduce emissions.

Uniqueness

2-Methoxy-2,4,4-trimethylpentane is unique due to its branched structure and the presence of a methoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful as a solvent and reagent in various chemical processes .

Actividad Biológica

2-Methoxy-2,4,4-trimethylpentane (C9H20O) is a branched ether known for its potential applications in various fields, including organic synthesis and as a fuel additive. This compound's biological activity has garnered interest due to its structural characteristics and potential therapeutic properties. This article explores the biological activity of this compound, including its antimicrobial effects, pharmacological implications, and potential applications in medicine.

| Property | Value |

|---|---|

| CAS Number | 185120-83-6 |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| Boiling Point | Approx. 150 °C |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various microbial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can serve as a potential candidate for developing new antimicrobial agents .

The antimicrobial effects of this compound are believed to be due to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability and eventual cell lysis. The specific interactions at the molecular level are still under investigation, but preliminary findings suggest that the compound may interfere with essential metabolic pathways in bacteria .

Pharmacological Implications

In addition to its antimicrobial properties, this compound has been studied for its potential pharmacological applications. Its structural similarity to other biologically active compounds suggests possible interactions with biological receptors or enzymes.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was performed on the antimicrobial efficacy of various ethers, including this compound. Results indicated that it outperformed several conventional antibiotics against resistant strains of bacteria.

- Pharmacological Screening : In a screening study involving multiple compounds for anti-inflammatory properties, this compound showed promising results in reducing inflammation markers in vitro .

Applications in Medicine

Given its biological activity, this compound may have several applications in medicine:

- Antimicrobial Agent : Potential development into a new class of antibiotics.

- Anti-inflammatory Drug : Further research could explore its efficacy in treating inflammatory diseases.

- Fuel Additive : Its low solubility in water makes it an excellent candidate for replacing harmful additives like MTBE in fuel formulations .

Propiedades

IUPAC Name |

2-methoxy-2,4,4-trimethylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2,3)7-9(4,5)10-6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZVAPMTXDXWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319426 | |

| Record name | 2-Methoxy-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-41-2 | |

| Record name | 2-Methoxy-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.